N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
CAS No.: 717130-47-7
Cat. No.: VC7742179
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717130-47-7 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 |
| IUPAC Name | N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18) |
| Standard InChI Key | ZEWCVPOGOOSEKJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, reflects its three primary structural components:
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Aromatic tert-butylphenyl group: A para-substituted tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.
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Triazole-sulfanyl bridge: The 1,2,4-triazole ring, connected via a sulfanyl (-S-) group, introduces heterocyclic reactivity and hydrogen-bonding capabilities.
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Acetamide linker: The carbonyl group facilitates interactions with biological targets, such as enzymes or receptors.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 290.39 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
| InChIKey | ZEWCVPOGOOSEKJ-UHFFFAOYSA-N |
The tert-butyl group’s steric bulk and electron-donating properties influence conformational stability, while the triazole ring’s nitrogen atoms participate in π-π stacking and dipole interactions.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol:
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Formation of the triazole-sulfanyl intermediate: Reacting 1H-1,2,4-triazole-3-thiol with chloroacetyl chloride yields 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl chloride.
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Amidation with 4-tert-butylaniline: The intermediate is coupled with 4-tert-butylaniline under basic conditions (e.g., sodium hydride in DMF) to form the final acetamide.
Reaction Conditions:
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Temperature: 0–5°C (initial step), room temperature (amidation).
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
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Yield: ~65–75% after purification via column chromatography.
Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate moderate-to-strong activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The mechanism likely involves inhibition of ergosterol biosynthesis (fungi) and disruption of cell wall synthesis (bacteria).
Neuroprotective Effects
A patent (CA2759187A1) identifies this compound as a beta-amyloid (Aβ)-anti-aggregation agent, reducing Aβ plaque formation by 40–60% in murine models . This activity is attributed to hydrophobic interactions between the tert-butyl group and Aβ fibrils, disrupting their assembly .
Structure-Activity Relationship (SAR) Insights
Impact of Substituents
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tert-Butyl group: Removal or replacement with smaller alkyl chains (e.g., methyl) reduces Aβ-binding affinity by 50%, underscoring its role in hydrophobic interactions .
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Triazole ring: Substitution at the N1 position diminishes antimicrobial activity, suggesting the free NH group is critical for target engagement.
Comparative Analysis with Analogues:
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